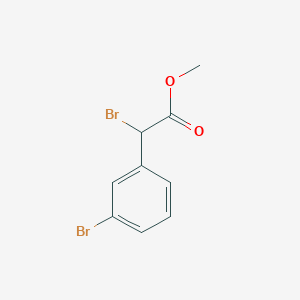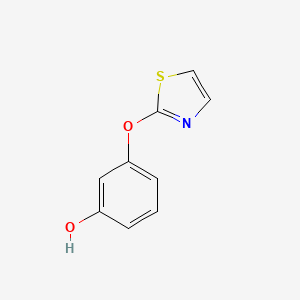
3-(1,3-Thiazol-2-yloxy)phenol
Vue d'ensemble
Description
“3-(1,3-Thiazol-2-yloxy)phenol” is a chemical compound with the CAS number 163298-84-8 . It is a type of phenolic compound, which are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of phenolic compounds like “this compound” can be achieved through various methods. One such method involves the Hantzsch synthesis, which is used to synthesize N,N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents . Other methods include esterification, phosphorylation, hydroxylation, or enzymatic conjugation .Molecular Structure Analysis
Phenolic compounds, including “this compound”, contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Phenolic compounds are known to be very reactive towards electrophilic aromatic substitution . This reactivity is due to the hydroxyl substituent of phenol being ortho and para directing, making the aromatic ring strongly activated .Physical and Chemical Properties Analysis
Phenolic compounds are known for their diverse chemical properties. Some of these properties, such as acidity and formation of radicals, are directly linked with their important and key biological activities such as antioxidant properties .Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to possess various biological activities . They have been used in the treatment of several conditions, indicating that their targets could be diverse and dependent on the specific derivative and its functional groups .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes would depend on the exact nature and structure of the derivative, as well as the target it interacts with.
Biochemical Pathways
Thiazole derivatives have been found to impact a range of biochemical pathways, given their diverse biological activities . The affected pathways and their downstream effects would be dependent on the specific derivative and its mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1,3-Thiazol-2-yloxy)phenol are not explicitly mentioned in the available resources. These properties are crucial in determining the bioavailability of a compound. Information about the compound’s solubility, stability, and interactions with various enzymes and transporters would be needed to outline its pharmacokinetic profile .
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activity and promote plant growth . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Orientations Futures
Phenolic compounds, including “3-(1,3-Thiazol-2-yloxy)phenol”, have high potential for applications in various industries such as pharmaceutical and food industries . Therefore, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Analyse Biochimique
Biochemical Properties
Thiazoles, including 3-(1,3-Thiazol-2-yloxy)phenol, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Propriétés
IUPAC Name |
3-(1,3-thiazol-2-yloxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-7-2-1-3-8(6-7)12-9-10-4-5-13-9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLNBQPKNZVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


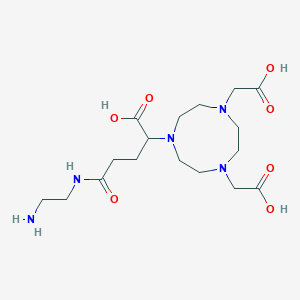
![1,1-Difluoro-5-azaspiro[2.3]hexane](/img/structure/B3244679.png)
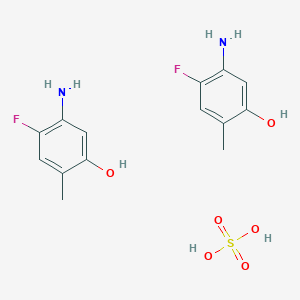
![Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]](/img/structure/B3244704.png)
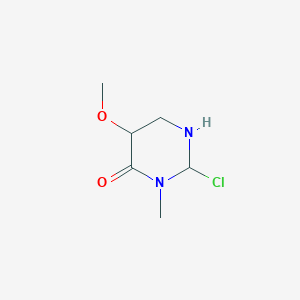

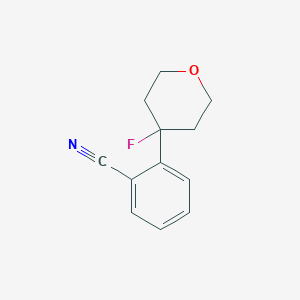

![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)

